molecular formula C19H14N4O4S B2477069 N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895007-18-8

N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No. B2477069
M. Wt: 394.41
InChI Key: YMCDYCHTKMNOAB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, a nitro group, a furan ring, and an amide linkage. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and the functional groups present.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the compound more reactive towards nucleophilic attack. The amide linkage could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

  • Furan-2-Carboxamides Synthesis : Research has explored the synthesis of various furan-2-carboxamides, including those related to N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide. El’chaninov and Aleksandrov (2017) described the synthesis of furan-2-carboxamides by reacting amines with furan-2-carbonyl chloride, followed by treatment with P2S5 in pyridine and subsequent oxidation to yield cyclization products (El’chaninov & Aleksandrov, 2017).

  • Reactivity of Furan Compounds : The study of electrophilic substitution reactions such as nitration, bromination, and acylation in furan compounds is a key area of research. El’chaninov and Aleksandrov (2018) investigated these reactions in furan-2-yl)thiazolo[5,4-f]quinolines, providing insight into the chemical behavior of related compounds (El’chaninov & Aleksandrov, 2018).

Biological Activity and Applications

  • Anti-Leishmanial Activity : The presence of nitroaromatic structures in compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been explored for potential anti-leishmanial activity. Dias et al. (2015) synthesized and evaluated nitroaromatic compounds for their ability to inhibit Leishmania infantum, highlighting the potential biomedical applications of these compounds (Dias et al., 2015).

  • Antibacterial Activity : The structure-activity relationship of furan carboxamides has been studied for their antibacterial properties. Hassan et al. (2020) designed nitrofurantoin analogues with furan and pyrazole scaffolds, demonstrating significant antibacterial activity against various bacteria (Hassan et al., 2020).

  • Antimicrobial Applications : Kumar et al. (2020) synthesized ligands similar to N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide and tested their complexes for antimicrobial activity. They found moderate activity against bacterial strains, indicating potential for use in antimicrobial applications (Kumar et al., 2020).

Environmental Applications

  • Removal of Heavy Metals : The use of related compounds in environmental applications, such as the removal of heavy metals from industrial wastes, has been explored. Zargoosh et al. (2015) synthesized a magnetic nanoadsorbent based on a similar thiazole-pyridine compound, effectively removing Zn2+ and Cd2+ ions from industrial wastes (Zargoosh et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, particularly due to the presence of the nitro group, which can be explosive under certain conditions .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry. This could involve testing the compound’s biological activity against various targets and optimizing its structure to improve its potency and selectivity .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c1-12-4-5-14-16(9-12)28-19(21-14)22(11-13-3-2-8-20-10-13)18(24)15-6-7-17(27-15)23(25)26/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCDYCHTKMNOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide

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